2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
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Overview
Description
2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound that combines a pyrrolidine ring with a thiazole ring, linked through a carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiazole derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiazole rings are modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine or thiazole rings .
Scientific Research Applications
2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring also show comparable properties and applications.
Uniqueness: 2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is unique due to the combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H9N2O2S- |
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Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12)/p-1 |
InChI Key |
KALABIYZPKXBEJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)[O-] |
Origin of Product |
United States |
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